molecular formula C17H20N4O2S B5657809 N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-N,1,3-trimethyl-1H-pyrazolo[3,4-d][1,3]thiazol-5-amine

N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-N,1,3-trimethyl-1H-pyrazolo[3,4-d][1,3]thiazol-5-amine

Cat. No. B5657809
M. Wt: 344.4 g/mol
InChI Key: KENFUQBMBZXEDI-UHFFFAOYSA-N
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Description

The synthesis and analysis of complex organic molecules like "N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-N,1,3-trimethyl-1H-pyrazolo[3,4-d][1,3]thiazol-5-amine" play a crucial role in the development of new materials, pharmaceuticals, and deeper understanding of chemical reactions. These molecules are typically characterized by their unique molecular structures, which can influence their physical, chemical, and biological properties.

Synthesis Analysis

Synthetic routes for related compounds often involve multi-step reactions, including condensation, cyclization, and functionalization processes. For instance, synthesis methods can include the condensation of aromatic amines with specific thiazole or pyrazole derivatives under controlled conditions to achieve the desired molecular architecture (Uma et al., 2017). Such processes underscore the complexity and precision needed in synthesizing intricate molecules.

Molecular Structure Analysis

The molecular structure of compounds similar to the one is typically analyzed using techniques like NMR, IR spectroscopy, and X-ray crystallography. These analyses provide insights into the compound's atomic arrangement, functional groups, and stereochemistry, which are crucial for understanding its reactivity and interaction with other molecules (Asiri & Khan, 2010).

Chemical Reactions and Properties

Chemical reactions involving these compounds can vary widely, depending on the functional groups present and the reaction conditions. For example, certain thiadiazole derivatives have been shown to undergo cycloaddition reactions, highlighting the reactivity of such compounds under specific conditions (Gebert et al., 2003). The presence of specific substituents can significantly impact the molecule's chemical behavior, including its reactivity towards bacteria.

properties

IUPAC Name

N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-N,1,3-trimethylpyrazolo[3,4-d][1,3]thiazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O2S/c1-10-15-16(21(4)19-10)18-17(24-15)20(3)11(2)12-5-6-13-14(9-12)23-8-7-22-13/h5-6,9,11H,7-8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KENFUQBMBZXEDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1SC(=N2)N(C)C(C)C3=CC4=C(C=C3)OCCO4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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